molecular formula C11H9Cl2N5O B235087 N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide

N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide

Cat. No. B235087
M. Wt: 298.13 g/mol
InChI Key: YMPWMTCRQUWZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory properties.

Mechanism Of Action

N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting the COX-2 enzyme, N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide reduces inflammation and pain. Unlike traditional NSAIDs, N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide spares the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This results in a superior safety profile compared to traditional NSAIDs.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammatory diseases. Studies have also shown that N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide has a superior safety profile compared to traditional NSAIDs. This is due to the fact that N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide selectively inhibits the COX-2 enzyme, which reduces inflammation and pain, while sparing the COX-1 enzyme, which protects the stomach lining.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide in lab experiments is its superior safety profile compared to traditional NSAIDs. This allows researchers to study the effects of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide on inflammation and pain without the risk of adverse side effects. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide in lab experiments is its high cost compared to traditional NSAIDs.

Future Directions

There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide. One area of research is the potential use of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide in the treatment of cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and inhibiting COX-2 with N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide may have anti-cancer effects. Another area of research is the potential use of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide in the treatment of Alzheimer's disease. Studies have shown that inflammation may play a role in the development of Alzheimer's disease, and N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide may have neuroprotective effects. Finally, further studies are needed to investigate the long-term safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide in humans.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-allyl-2H-tetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide with a high yield and purity.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide has a superior safety profile compared to traditional NSAIDs such as aspirin, ibuprofen, and naproxen. This is due to the fact that N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide

Molecular Formula

C11H9Cl2N5O

Molecular Weight

298.13 g/mol

IUPAC Name

2,5-dichloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H9Cl2N5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(12)3-4-9(8)13/h2-4,6H,1,5H2,(H,14,16,19)

InChI Key

YMPWMTCRQUWZBS-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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